Phosphorimidic triamide, N,N,N',N',N'',N''-hexamethyl-N'''-phenyl-
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Overview
Description
Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexamethyl-N’‘’-phenyl- is a chemical compound that belongs to the class of phosphoramides. This compound is characterized by the presence of a phosphorimidic triamide core, which is substituted with six methyl groups and one phenyl group. It is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexamethyl-N’‘’-phenyl- can be synthesized through several methodsThe reaction typically occurs under controlled conditions, such as low temperatures and the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexamethyl-N’‘’-phenyl- often involves large-scale chemical reactors. The process may include the use of automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexamethyl-N’‘’-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramide oxides.
Reduction: Reduction reactions can convert it into phosphoramide derivatives.
Substitution: It can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include phosphoramide oxides, reduced phosphoramide derivatives, and substituted phosphoramides.
Scientific Research Applications
Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexamethyl-N’‘’-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals, flame retardants, and organic dyes.
Mechanism of Action
The mechanism of action of phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexamethyl-N’‘’-phenyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. Additionally, its structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- Phosphorimidic triamide, N’‘’-[P,P-bis(dimethylamino)-N-ethylphosphinimyl]-N,N,N’,N’,N’‘,N’'-hexamethyl-
- Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexamethyl-N’‘’-propyl-
- Phosphoramide, hexamethyl-
Uniqueness
Phosphorimidic triamide, N,N,N’,N’,N’‘,N’‘-hexamethyl-N’‘’-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the phenyl group enhances its stability and potential for forming complexes with metal ions, making it valuable in various applications .
Properties
IUPAC Name |
N-[bis(dimethylamino)-phenylimino-λ5-phosphanyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N4P/c1-14(2)17(15(3)4,16(5)6)13-12-10-8-7-9-11-12/h7-11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEQPXTUHQNADD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=NC1=CC=CC=C1)(N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N4P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455893 |
Source
|
Record name | Phosphorimidic triamide, N,N,N',N',N'',N''-hexamethyl-N'''-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35589-04-9 |
Source
|
Record name | Phosphorimidic triamide, N,N,N',N',N'',N''-hexamethyl-N'''-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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